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An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a pivotal heterocyclic building block in
modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino
group, an electrophilic chlorine atom, and a modifiable ester moiety on a nitrogen-rich
pyrimidine core—renders it an exceptionally versatile scaffold for the synthesis of complex,
biologically active molecules. This guide provides an in-depth analysis of its physicochemical
properties, reactivity, synthesis, and applications, with a particular focus on its role in the
development of targeted therapeutics. Detailed protocols and mechanistic insights are offered
to empower researchers in leveraging this compound for accelerated drug discovery.

Core Molecular Profile and Physicochemical
Properties

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a substituted pyrimidine with the
chemical formula C7HsCIN3O2 and a molecular weight of approximately 201.61 g/mol .[1][2][3]
[4][5] The strategic placement of its functional groups is key to its synthetic utility.

Structural Attributes:
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CAS Number: 59950-50-4[1][2][3][4][5]

Molecular Formula: C7HsCIN3O2[1][3][4][5]

Molecular Weight: 201.61[1][2][3][4][5]

Synonyms: 5-amino-2-chloro-pyrimidine-4-carboxylic acid ethyl ester[5]

The pyrimidine ring is electron-deficient, which significantly influences the reactivity of its

substituents. The chlorine atom at the C2 position is highly activated towards nucleophilic

aromatic substitution (SnAr), while the amino group at C5 is a key site for derivatization.

Physicochemical Data Summary:

Property Value Source
Molecular Formula C7HsCIN3O2 [1]
Molecular Weight 201.61 g/mol [1][2]
CAS Number 59950-50-4 [1112]14]

Boiling Point (Predicted)

376.8 £22.0 °C

[5]

Density (Predicted)

1.395 + 0.06 g/cm?3

[5]

Purity

Typically >95-98% available

commercially

[3]

Storage Conditions

2-8°C, inert atmosphere,

protected from light

[2]

Synthesis and Chemical Reactivity: A Mechanistic

Perspective

Understanding the reactivity of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is

fundamental to its application. The molecule's functionality is dictated by the interplay of its

three primary functional groups.
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Key Reactivity Centers

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups,
which can often be addressed selectively.

C2-Chloro Reactivity Map
(Electrophilic Center)

C5-Amino
(Nucleophilic Center)

SnAr Acylation
Suzuki Alkylation
Buchwald-Hartwig| Sandmeyer

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Hydrolysis
Amidation

C4-Ester
(Modification Site)

Click to download full resolution via product page
Caption: Key reactive sites for chemical modification.

e C2-Chloro Group (The Primary Electrophilic Site): The chlorine atom is the most labile
position on the ring for nucleophilic displacement. This is due to the electron-withdrawing
effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the
Meisenheimer complex intermediate formed during SnAr reactions. This site is the workhorse
for introducing diversity and is commonly targeted in cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.
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e C5-Amino Group (The Nucleophilic Handle): The amino group is a versatile nucleophile. It
readily undergoes acylation, sulfonylation, and alkylation. Its presence is crucial for forming
key hydrogen bond interactions in drug-target binding. Furthermore, it can be diazotized and
converted to other functional groups via Sandmeyer-type reactions, although this is less
common than direct derivatization.

o C4-Ethyl Carboxylate Group (The Modulator): The ester group offers a secondary point for
modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be
coupled with amines to form amides, a common functional group in drug molecules. This
adds another layer of potential diversification to the scaffold.

Application in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern pharmacophores due to their ability to
mimic phenyl rings while offering improved metabolic stability and solubility, and acting as
hydrogen bond acceptors.[6] Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a precursor
for a wide range of therapeutic agents, particularly kinase inhibitors.

Case Study: Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, especially in oncology. The 2-aminopyrimidine core
is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of
many kinases. The synthesis of such inhibitors often follows a convergent strategy where this
pyrimidine core is central.

The workflow below illustrates how Ethyl 5-amino-2-chloropyrimidine-4-carboxylate serves
as a starting material in a hypothetical kinase inhibitor synthesis campaign.
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Caption: Synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogs by varying the
arylboronic acid in Step 1 and the amine in Step 3, enabling efficient structure-activity
relationship (SAR) studies. Similar scaffolds have been investigated as inhibitors of VEGFR-2
and CDKZ1, highlighting the therapeutic relevance of this chemical class.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling

This protocol provides a validated method for the C-C bond formation at the C2 position, a
critical step in many synthetic routes using this building block.
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Objective: To synthesize Ethyl 5-amino-2-(4-methoxyphenyl)pyrimidine-4-carboxylate.

Materials:

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq)
4-Methoxyphenylboronic acid (1.2 eq)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.03 eq)
Sodium Carbonate (NazCO:s) (3.0 eq)

1,4-Dioxane

Water

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (e.g., 1.00 g, 4.96
mmol), 4-methoxyphenylboronic acid (0.90 g, 5.95 mmol), and Pd(dppf)Clz (0.12 g, 0.15
mmol).

Solvent and Base Addition: Add sodium carbonate (1.58 g, 14.9 mmol). Evacuate the flask
and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert
atmosphere.

Reaction Mixture: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50
mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl
acetate (2 x 25 mL).
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 Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure. Purify the crude
residue by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl
acetate in hexanes) to yield the desired product.

Causality: The choice of Pd(dppf)Clz is critical; the dppf ligand is bulky and electron-rich, which
facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, making it
efficient for this type of electron-deficient heterocyclic chloride. The aqueous base (NazCOs) is
essential for the transmetalation step.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 59950-50-4 is not readily available in the
search results, data from closely related aminopyrimidine derivatives suggest the following
precautions should be taken.

e Hazard Classification: Based on analogous compounds, it should be handled as harmful if
swallowed and as a potential skin and serious eye irritant.

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab
coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[2] For long-term stability, storage at 2-8°C under
an inert atmosphere is recommended.[2]

First Aid:
o If Swallowed: Rinse mouth and seek immediate medical attention.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing
contact lenses if present. Seek medical attention.[8]

o Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[8]
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Conclusion

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is more than a simple chemical
intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined and
predictable reactivity allows for the systematic and efficient construction of complex molecular
architectures. By understanding its core properties and reactivity profile, researchers can
strategically design and execute synthetic campaigns to develop novel therapeutics targeting a
wide array of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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